Gibberellin A1 méthyl ester

Vue d'ensemble

Description

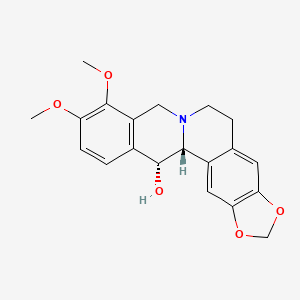

Gibberellin A1 methyl ester is a plant growth regulator that belongs to the gibberellin family. Gibberellins are a group of diterpenoid acids that play a crucial role in various developmental processes in plants, including seed germination, stem elongation, leaf expansion, and flowering. Gibberellin A1 methyl ester is the methyl ester derivative of gibberellin A1, which is known for its significant impact on promoting plant growth and development .

Applications De Recherche Scientifique

Gibberellin A1 methyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the synthesis and reactivity of gibberellins.

Biology: It plays a crucial role in understanding plant growth and development, particularly in studies involving seed germination, stem elongation, and flowering.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in promoting cell growth and differentiation.

Industry: It is used in agriculture to enhance crop yield and quality by promoting growth and development in various plant species

Mécanisme D'action

Target of Action

Gibberellin A1 methyl ester, a derivative of Gibberellin A1, primarily targets plant growth and development processes . It interacts with the Gibberellin Insensitive Dwarf1 (GID1) receptors and the DELLA proteins , which are central response suppressors . These targets play crucial roles in various aspects of plant development, including seed germination, stem elongation, leaf expansion, pollen maturation, and the development of flowers, fruits, and seeds .

Mode of Action

The compound interacts with its targets, leading to changes in plant growth and development. The interaction with GID1 receptors and DELLA proteins induces the degradation of the growth-inhibiting DELLA proteins . This degradation removes growth limitations, promoting various growth and development processes in plants .

Biochemical Pathways

Gibberellin A1 methyl ester affects the gibberellin biosynthesis pathway . This pathway involves a series of enzymatic reactions that produce gibberellins, a class of tetracyclic diterpenoid phytohormones . The compound’s interaction with its targets can lead to changes in this pathway, affecting the production of gibberellins and, consequently, plant growth and development .

Pharmacokinetics

It is known that gibberellins are tightly regulated in plants, suggesting that the compound’s bioavailability may be controlled by various factors .

Result of Action

The action of Gibberellin A1 methyl ester results in enhanced plant growth and development . By interacting with its targets and affecting the gibberellin biosynthesis pathway, the compound promotes processes such as seed germination, stem elongation, leaf expansion, pollen maturation, and the development of flowers, fruits, and seeds .

Action Environment

The action of Gibberellin A1 methyl ester can be influenced by various environmental factors. For instance, gibberellin biosynthesis and inactivation can be regulated by developmental and environmental cues . Therefore, factors such as light, temperature, and water availability could potentially influence the compound’s action, efficacy, and stability

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Gibberellin A1 methyl ester participates in several biochemical reactions within plants. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the key interactions is with the gibberellin receptor GID1, which binds to gibberellin A1 methyl ester and initiates a signaling cascade that leads to the degradation of DELLA proteins, negative regulators of gibberellin signaling . This interaction promotes the activation of genes involved in growth and development. Additionally, gibberellin A1 methyl ester is involved in the hydroxylation process, where it is converted to other active gibberellins by enzymes such as gibberellin 3-oxidase .

Cellular Effects

Gibberellin A1 methyl ester influences various cellular processes, including cell division, elongation, and differentiation. It affects cell signaling pathways by interacting with the gibberellin receptor GID1, leading to the degradation of DELLA proteins and activation of downstream signaling pathways . This compound also impacts gene expression by promoting the transcription of genes involved in cell growth and development. Furthermore, gibberellin A1 methyl ester affects cellular metabolism by regulating the levels of metabolites involved in growth processes .

Molecular Mechanism

The molecular mechanism of gibberellin A1 methyl ester involves its binding to the gibberellin receptor GID1, which triggers the degradation of DELLA proteins . This degradation releases the repression on gibberellin-responsive genes, allowing their transcription and promoting growth and development. Gibberellin A1 methyl ester also interacts with other proteins and enzymes involved in its biosynthesis and metabolism, such as gibberellin 3-oxidase, which converts it to other active gibberellins . These interactions are crucial for the regulation of gibberellin signaling and its effects on plant growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of gibberellin A1 methyl ester can vary over time. Studies have shown that the levels of gibberellin A1 methyl ester in plant tissues can change rapidly in response to environmental cues such as light . For example, the levels of gibberellin A1 methyl ester in pea seedlings decrease during the first 24 hours of exposure to light and then increase over the next few days . This temporal regulation is important for coordinating growth responses to changing environmental conditions.

Dosage Effects in Animal Models

While gibberellin A1 methyl ester is primarily studied in plants, its effects in animal models have also been investigated. Studies have shown that the effects of gibberellin A1 methyl ester can vary with different dosages. At low doses, it can promote growth and development, while at high doses, it may cause adverse effects such as toxicity

Metabolic Pathways

Gibberellin A1 methyl ester is involved in several metabolic pathways within plants. It is synthesized from geranylgeranyl diphosphate through a series of enzymatic reactions involving cyclases, oxidases, and hydroxylases . The key enzymes involved in its biosynthesis include ent-kaurene synthase, ent-kaurene oxidase, and gibberellin 3-oxidase . These enzymes catalyze the conversion of precursor molecules to gibberellin A1 methyl ester and other active gibberellins. The metabolic pathways of gibberellin A1 methyl ester are tightly regulated to ensure proper levels of active gibberellins for growth and development.

Transport and Distribution

The transport and distribution of gibberellin A1 methyl ester within plant tissues are mediated by specific transporters and binding proteins . These transporters facilitate the movement of gibberellin A1 methyl ester from sites of synthesis to target tissues where it exerts its effects. The distribution of gibberellin A1 methyl ester is also influenced by its interactions with binding proteins that regulate its localization and accumulation within cells . Understanding the transport and distribution mechanisms of gibberellin A1 methyl ester is important for elucidating its role in plant growth and development.

Subcellular Localization

Gibberellin A1 methyl ester is localized in various subcellular compartments within plant cells. Studies have shown that it is primarily found in the vacuoles, where it is stored and released as needed . The subcellular localization of gibberellin A1 methyl ester is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is important for its activity and function in regulating growth and development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of gibberellin A1 methyl ester typically involves the esterification of gibberellin A1. One common method is the reaction of gibberellin A1 with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester . The reaction conditions usually include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods: Industrial production of gibberellin A1 methyl ester follows similar principles but on a larger scale. The process involves the extraction of gibberellin A1 from fungal cultures, followed by its chemical conversion to the methyl ester. The use of bioreactors and optimized reaction conditions ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Gibberellin A1 methyl ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can modify the functional groups, potentially altering its activity.

Substitution: Substitution reactions can introduce new functional groups, enhancing its properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various hydroxylated derivatives, while reduction can produce alcohols or other reduced forms .

Comparaison Avec Des Composés Similaires

Gibberellin A1 methyl ester is unique compared to other gibberellins due to its specific structure and biological activity. Similar compounds include:

- Gibberellin A2 methyl ester

- Gibberellin A3 methyl ester

- Gibberellin A4 methyl ester

Each of these compounds has distinct properties and applications, but gibberellin A1 methyl ester is particularly noted for its effectiveness in promoting plant growth and development .

Propriétés

IUPAC Name |

methyl (1R,2R,5S,8S,9S,10R,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O6/c1-10-8-18-9-19(10,24)6-4-11(18)20-7-5-12(21)17(2,16(23)26-20)14(20)13(18)15(22)25-3/h11-14,21,24H,1,4-9H2,2-3H3/t11-,12+,13-,14-,17-,18+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHIXAJDQAXXFTE-QDEMZEMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)OC)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@H](CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)OC)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of Gibberellin A1 methyl ester?

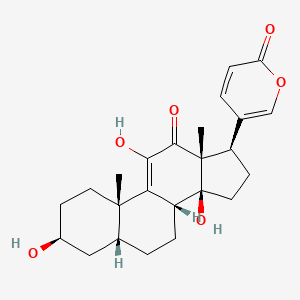

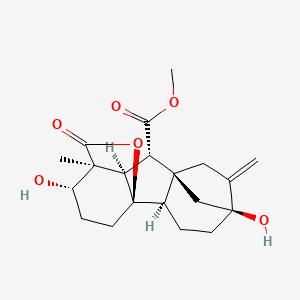

A1: Gibberellin A1 methyl ester possesses several characteristic functional groups, including a carboxyl group, two hydroxyl groups, and a lactone. [, ] Additionally, it contains one carbon-carbon double bond, as evidenced by its reactivity with hydrogen and ozone. [] Studies have shown that the secondary hydroxyl group in ring A of the molecule is located at the 2-position and is not vicinal to the oxygen atom of the lactone. []

Q2: What is the significance of the reaction between Gibberellin A1 methyl ester and 1,4-dioxane?

A3: The photochemical reaction between Gibberellin A1 methyl ester and 1,4-dioxane yields a specific photoadduct, (2′S)-3-[(Dioxanyl-2′)]-3-epi-gibberellin A1 methyl ester. [] This adduct's three-dimensional structure, determined using X-ray crystallography, provides valuable insights into the spatial arrangement of atoms within the molecule. []

Q3: Can Gibberellin A1 methyl ester be used as a starting material for synthesizing other gibberellins?

A4: Yes, Gibberellin A1 methyl ester serves as a versatile precursor for synthesizing various gibberellin derivatives. For example, it can be converted into beyergibberellins A4 and A9 methyl esters through a multi-step synthesis involving epimerization, reduction, and elimination reactions. []

Q4: How is mass spectrometry used to analyze Gibberellin A1 methyl ester?

A5: Mass spectrometry, particularly positive and negative ion mass spectrometry coupled with high-resolution techniques and metastable ion transitions, provides valuable information about the fragmentation patterns of Gibberellin A1 methyl ester. [] These fragmentation patterns aid in differentiating Gibberellin A1 methyl ester from other structurally similar gibberellins, like Gibberellin C methyl ester. []

Q5: What challenges are encountered when studying the reactivity of Gibberellin A5 methyl ester's toluene-p-sulphonate?

A6: Solvolysis of Gibberellin A5 methyl ester toluene-p-sulphonate, a bicyclo[3,2,1]octane bridgehead derivative, can lead to the formation of unexpected by-products, including the methyl ether of Gibberellin A5 methyl ester and 2α-chloro-2,3-dihydrogibberellin A5 methyl ester and its methyl ether. [] Understanding the formation of these by-products is crucial for optimizing reactions involving this compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6aR)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline](/img/structure/B1252948.png)

![15-Ethyl-14-ethynyl-5-(hydroxyimino)tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-ol](/img/structure/B1252961.png)

![5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B1252962.png)